molecular formula C12H9BrClNO2 B296658 5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide

5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide

Katalognummer B296658
Molekulargewicht: 314.56 g/mol
InChI-Schlüssel: CGULCIMLBKQMDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is a member of the furan family and is known for its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2 activity, 5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide has been found to have significant biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are both involved in inflammation and pain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research of 5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another potential direction is the investigation of the potential anti-tumor properties of this compound, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

Synthesemethoden

The synthesis of 5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide involves several steps. The first step involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. The second step involves the reaction of 5-bromo-2-furoyl chloride with 4-chloro-2-methylaniline to form 5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide has been extensively studied for its potential applications in various scientific fields. This compound has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Eigenschaften

Molekularformel

C12H9BrClNO2

Molekulargewicht

314.56 g/mol

IUPAC-Name

5-bromo-N-(4-chloro-2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H9BrClNO2/c1-7-6-8(14)2-3-9(7)15-12(16)10-4-5-11(13)17-10/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

CGULCIMLBKQMDL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(O2)Br

Kanonische SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.